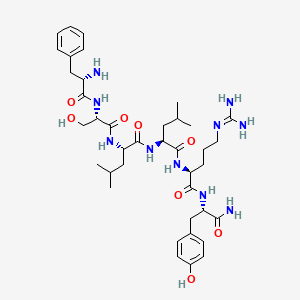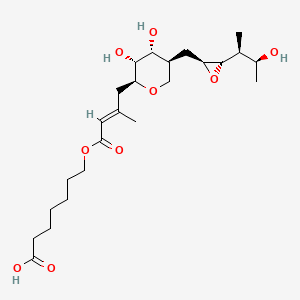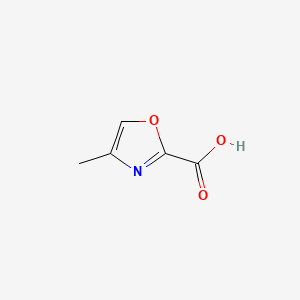
N,N-Dimethylamidino Urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylamidino Urea is a chemical compound with the molecular formula C4H10N4O and a molecular weight of 130.15 . It is used in research and can be purchased from various suppliers .
Synthesis Analysis
N-substituted ureas, such as N,N-Dimethylamidino Urea, can be synthesized by the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . Another common method involves the reaction of isocyanates or carbamoyl chlorides with ammonia .Molecular Structure Analysis
The molecular structure of N,N-Dimethylamidino Urea consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms .Chemical Reactions Analysis
The synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The reaction between DMAB and urea is initiated by the protonation of the dimethylamino group that produces a charge deficiency in the carbonyl carbon, making it susceptible to a nucleophilic attack by part of the urea .Physical And Chemical Properties Analysis
N,N-Dimethylamidino Urea is a solid substance with a melting point of 136-139°C . It is slightly soluble in DMSO and methanol .Wissenschaftliche Forschungsanwendungen
A. Formylation: DMAU can be used as a source of formyl groups in reactions, enabling the introduction of aldehyde functionalities into various compounds.
B. Carbonylation: DMAU participates in carbonylation reactions, facilitating the incorporation of carbonyl groups (such as ketones or esters) into organic molecules.
C. Amination and Amidation: DMAU is involved in amination and amidation processes, allowing the introduction of amino groups into substrates.
D. Thioamidation: Thioamidation reactions using DMAU lead to the formation of thioamides, which find applications in medicinal chemistry and materials science.
E. Cyanation: DMAU serves as a cyanating agent, enabling the introduction of cyano groups (CN) into organic molecules.
F. Cyclization: DMAU can participate in cyclization reactions, leading to the formation of heterocyclic compounds.
Other Potential Applications
DMAU’s push-pull nature and unique structure make it a promising scaffold for designing ligands with antitumor, anti-inflammatory, antibacterial, and anti-glycation properties . Additionally, transamination reactions involving DMAU contribute to the creation of multifunctional substrates in organic synthesis .
Wirkmechanismus
Target of Action
N,N-Dimethylamidino Urea, also known as (E)-[amino(dimethylamino)methylidene]urea, is an intermediate in the electrochemical oxidation of Metformin . The primary target of this compound is the metabolic pathway of Metformin .
Mode of Action
The compound interacts with its target by participating in the electrochemical oxidation process of Metformin . This interaction results in changes in the metabolic pathway of Metformin .
Biochemical Pathways
Eigenschaften
IUPAC Name |
(E)-[amino(dimethylamino)methylidene]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O/c1-8(2)3(5)7-4(6)9/h1-2H3,(H4,5,6,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEBBXWIHQNXLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C(=N/C(=O)N)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylamidino Urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[3-(5-Methyl-2-methylsulfonyloxyphenyl)-3-phenylpropyl] methanesulfonate](/img/structure/B568848.png)


